An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (tert-butoxycarbonyl)oxycarbamate
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (tert-butoxycarbonyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a key intermediate in organic synthesis. Also known as N,O-Bis(tert-butoxycarbonyl)hydroxylamine or N,O-Di-Boc-hydroxylamine, this compound serves as a valuable reagent for the introduction of the Boc-protected hydroxylamine moiety. This document details a robust synthetic protocol, including reaction conditions and purification methods, and presents a thorough characterization of the compound through various analytical techniques. All quantitative data is summarized for clarity, and experimental procedures are described in detail to ensure reproducibility.
Introduction
tert-Butyl (tert-butoxycarbonyl)oxycarbamate (C₁₀H₁₉NO₅) is a stable, crystalline solid widely utilized in synthetic organic chemistry.[1] Its primary application lies in its ability to act as a precursor to N-Boc-hydroxylamine, a versatile building block in the synthesis of hydroxamic acids, hydroxylamines, and other nitrogen-containing compounds of interest in medicinal chemistry and drug development.[2] The two tert-butoxycarbonyl (Boc) protecting groups enhance the compound's stability and handling, while allowing for selective deprotection under specific conditions.
Synthesis
The synthesis of tert-Butyl (tert-butoxycarbonyl)oxycarbamate is achieved through the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of tert-Butyl (tert-butoxycarbonyl)oxycarbamate.
Experimental Protocol
The following protocol provides a detailed method for the synthesis of tert-Butyl (tert-butoxycarbonyl)oxycarbamate:
Materials:
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Hydroxylamine hydrochloride
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N)
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Water
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Heptane
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Methyl tert-butyl ether (MTBE)
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium chloride solution
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Anhydrous sodium sulfate
Procedure:
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Dissolve hydroxylamine hydrochloride (7.9 mol) in a solvent mixture of water (5.5 L) and a 5:1 mixture of heptane/MTBE (5.5 L).
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Cool the resulting mixture to -5 °C.
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In a separate flask, prepare a solution of di-tert-butyl dicarbonate (16.3 mol) and triethylamine (16.5 mol) in a 5:1 heptane/MTBE mixture (1.1 L) and pre-cool it to -5 °C.
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Slowly add the di-tert-butyl dicarbonate solution to the hydroxylamine hydrochloride mixture dropwise over a period of at least 2 hours, maintaining the temperature at -5 °C.
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After the addition is complete, separate the organic and aqueous layers.
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Wash the organic layer twice with saturated aqueous ammonium chloride solution (2 L each) and then once with saturated aqueous sodium chloride solution (1 L).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an oily product.
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Induce crystallization to form a white solid.
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Stir the resulting solid with heptane (1 L) in an ice-water bath and then filter to collect the final product.
This procedure typically yields the target compound, N,O-diboc-hydroxylamine, as a white solid.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Yield | 73% | [3] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 67-70 °C | [3] |
Characterization
The structure and purity of the synthesized tert-Butyl (tert-butoxycarbonyl)oxycarbamate can be confirmed using a variety of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the compound.
Caption: Workflow for NMR characterization.
¹H NMR (d6-DMSO): The proton NMR spectrum shows three distinct signals.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.7 | Broad single peak | 1H | N-H |
| 1.44 | Single peak | 9H | -C(CH₃)₃ |
| 1.40 | Single peak | 9H | -C(CH₃)₃ |
Further Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₅ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| CAS Number | 85006-25-3 | [1] |
Applications in Drug Development
tert-Butyl (tert-butoxycarbonyl)oxycarbamate is a key intermediate in the synthesis of various compounds with potential therapeutic applications. It is notably used in the preparation of:
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Hydroxamic acids: A class of compounds known for their activity as histone deacetylase (HDAC) inhibitors, which are being investigated for cancer therapy.[2]
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Hydroxylamines: These can be incorporated into various molecular scaffolds to modulate their biological activity.[2]
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5-Lipoxygenase inhibitors: Such as in the synthesis of LY280810, which has been studied for its anti-inflammatory properties.[2]
Conclusion
This technical guide has detailed a reliable and high-yielding synthesis of tert-Butyl (tert-butoxycarbonyl)oxycarbamate. The provided characterization data, particularly the ¹H NMR spectrum, confirms the structure of the product. The utility of this compound as a versatile intermediate in the synthesis of pharmaceutically relevant molecules underscores its importance for researchers and professionals in the field of drug development. Further detailed characterization using ¹³C NMR, IR, and mass spectrometry would be beneficial for a more complete analytical profile.
